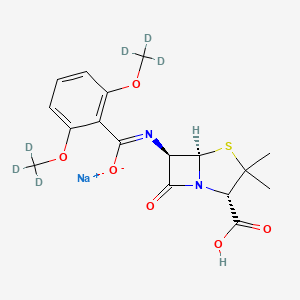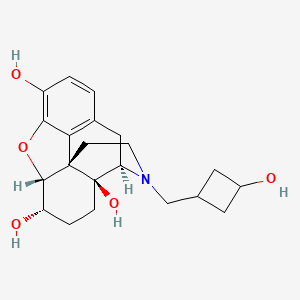
4'-Hydroxynalbuphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxynalbuphine is a hydroxylated metabolite of nalbuphine, a semi-synthetic opioid analgesic. Nalbuphine is known for its mixed agonist-antagonist properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This unique pharmacological profile makes nalbuphine effective in pain management without the high risk of respiratory depression and dependence associated with other opioids .
Méthodes De Préparation
The synthesis of 4’-Hydroxynalbuphine involves the hydroxylation of nalbuphine. This can be achieved through incubation with human liver microsomes, which facilitate the hydroxylation process. The reaction conditions typically involve the use of specific enzymes such as cytochrome P450s, which catalyze the hydroxylation reaction
Analyse Des Réactions Chimiques
4’-Hydroxynalbuphine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4’-Hydroxynalbuphine has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of nalbuphine and other opioids.
Biology: Researchers use it to understand the enzymatic processes involved in drug metabolism.
Medicine: It helps in the development of safer analgesics with reduced side effects.
Industry: It can be used in the pharmaceutical industry to develop new pain management therapies.
Mécanisme D'action
The mechanism of action of 4’-Hydroxynalbuphine is similar to that of nalbuphine. It acts as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This dual action helps in modulating pain without causing significant respiratory depression. The molecular targets involved include the kappa and mu opioid receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
4’-Hydroxynalbuphine can be compared with other hydroxylated metabolites of nalbuphine, such as 3’-Hydroxynalbuphine. Both compounds share similar metabolic pathways but may differ in their pharmacological effects and potency. Other similar compounds include nalbuphine-3-β-d-glucuronide and nalbuphine-6-β-d-glucuronide, which are conjugated metabolites of nalbuphine .
Propriétés
Formule moléculaire |
C21H27NO5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(4R,4aS,7S,7aR,12bS)-3-[(3-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C21H27NO5/c23-13-7-11(8-13)10-22-6-5-20-17-12-1-2-14(24)18(17)27-19(20)15(25)3-4-21(20,26)16(22)9-12/h1-2,11,13,15-16,19,23-26H,3-10H2/t11?,13?,15-,16+,19-,20-,21+/m0/s1 |
Clé InChI |
IAKSTQFGGIDLOU-KLLXFUPUSA-N |
SMILES isomérique |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC(C6)O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |
SMILES canonique |
C1CC2(C3CC4=C5C2(CCN3CC6CC(C6)O)C(C1O)OC5=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
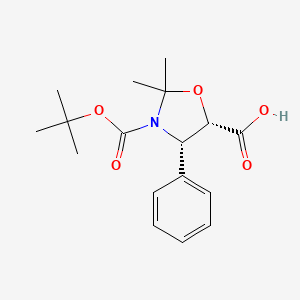
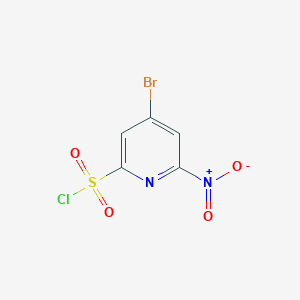
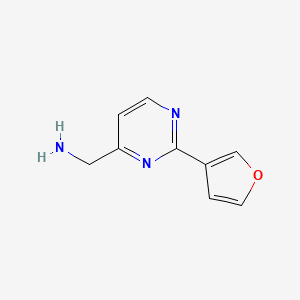
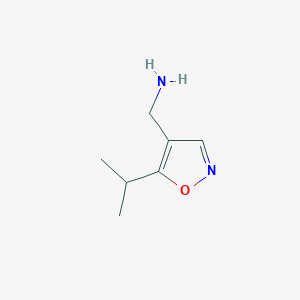
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
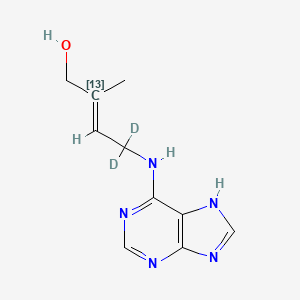
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

